molecular formula C16H25NO2 B4727163 4-tert-butyl-N-(3-ethoxypropyl)benzamide

4-tert-butyl-N-(3-ethoxypropyl)benzamide

Cat. No.: B4727163
M. Wt: 263.37 g/mol
InChI Key: KHNKGTUMWMHZBS-UHFFFAOYSA-N
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Description

4-tert-butyl-N-(3-ethoxypropyl)benzamide is a chemical compound of significant interest in medicinal chemistry and pharmacological research. It is a benzamide derivative, a class of compounds known for diverse biological activities. While specific studies on this exact molecule are limited, its structural features are closely related to compounds that have been investigated for their role in inhibiting protein-protein interactions. For instance, structurally similar tertiary benzamide compounds have been identified in patent literature as high-affinity inhibitors that block the interaction between the amyloid-β peptide (Aβ) and the Receptor for Advanced Glycation Endproducts (RAGE) . This interaction is a potential therapeutic target for Alzheimer's disease, as inhibiting Aβ-RAGE binding at the blood-brain barrier can reduce neurovascular stress, improve cerebral blood flow, and decrease the amount of Aβ in the brain . The molecular structure of this compound, which includes a bulky tert-butyl group and an ethoxypropyl side chain, is designed to mimic key pharmacophores found in active RAGE inhibitors. This makes it a valuable chemical tool for researchers studying neurodegenerative disorders, receptor-ligand kinetics, and the development of novel central nervous system (CNS) therapeutics. As a building block in drug discovery, it can be used for structure-activity relationship (SAR) studies to further optimize potency and selectivity. This product is provided for research purposes and is strictly labeled For Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle all chemicals appropriately in accordance with their institution's safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-tert-butyl-N-(3-ethoxypropyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-5-19-12-6-11-17-15(18)13-7-9-14(10-8-13)16(2,3)4/h7-10H,5-6,11-12H2,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHNKGTUMWMHZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCNC(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Coupling Reagents:in Cases Where the Substrates Are Sensitive to the Harsh Conditions of Acyl Chloride Formation, or to Avoid the Generation of Hcl, a Variety of Coupling Reagents Can Be Employed. These Reagents Activate the Carboxylic Acid in Situ, Allowing for a Milder and Often More Selective Reaction. Prominent Examples Include:

Chemoselectivity and Regioselectivity Considerations in Synthesis

The primary consideration in the synthesis of this compound is chemoselectivity . The reaction must selectively form the amide bond without affecting other functional groups present in the molecules.

Amine vs. Ether: The amine group in 3-ethoxypropan-1-amine is significantly more nucleophilic than the ether oxygen. Therefore, under standard acylation or amide coupling conditions, the reaction will occur exclusively at the amine nitrogen.

Regioselectivity: Since 3-ethoxypropan-1-amine has only one primary amine group, there are no regioselectivity issues concerning the site of acylation.

In the context of the benzoyl precursor, the para-substitution of the tert-butyl group is fixed from the starting material, and this regiochemistry is maintained throughout the synthesis.

Analytical Characterization Methods for Synthetic Intermediates and the Final Compound

The identity and purity of the synthetic intermediates and the final product, this compound, are confirmed using a suite of analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: This technique provides information about the chemical environment of the hydrogen atoms. For this compound, characteristic signals would include those for the tert-butyl protons (a singlet around 1.3 ppm), the aromatic protons (two doublets in the aromatic region), and the protons of the 3-ethoxypropyl chain (triplets and a quintet for the aliphatic protons, and a quartet and triplet for the ethoxy group). The amide N-H proton would appear as a broad signal.

¹³C NMR: This provides information about the carbon skeleton of the molecule. Distinct signals would be observed for the quaternary carbon and methyl carbons of the tert-butyl group, the aromatic carbons, the carbonyl carbon of the amide, and the carbons of the 3-ethoxypropyl chain.

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. This is a crucial technique for verifying the identity of the final compound.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the final compound and the intermediates. nih.gov By using a suitable stationary and mobile phase, it is possible to separate the desired product from any unreacted starting materials or byproducts, allowing for quantitative purity assessment.

Table 2: Expected Analytical Data for this compound

TechniqueExpected Observations
¹H NMR Signals for tert-butyl, aromatic, ethoxy, and propyl groups; amide N-H proton.
¹³C NMR Resonances for all unique carbon atoms, including the carbonyl carbon.
HRMS Molecular ion peak corresponding to the exact mass of C₁₆H₂₅NO₂.
HPLC A single major peak indicating high purity under optimized conditions.

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Impact of the 4-tert-Butyl Substituent on Molecular Interactions and Recognition

The 4-tert-butyl group, a bulky and lipophilic moiety, plays a significant role in the molecular interactions of the parent compound. Its primary influence stems from its steric hindrance and hydrophobicity. The large size of the tert-butyl group can dictate the orientation of the molecule within a receptor's binding pocket, a crucial factor for achieving specificity. This steric bulk can shield the benzamide (B126) core from certain enzymatic degradation pathways, potentially enhancing its metabolic stability.

In the context of receptor binding, a tert-butyl group on a ligand can be a valuable tool for identifying its binding site on a target protein. The methyl groups of the tert-butyl substituent produce easily observable nuclear Overhauser effects (NOE) in NMR spectroscopy, which can help pinpoint the ligand's location without needing extensive specific assignments of the protein itself. nih.gov

Furthermore, the hydrophobicity of the tert-butyl group facilitates interactions with non-polar, hydrophobic pockets within a receptor. Research on 1,3-bis-tert-butyl monocyclic benzene (B151609) derivatives has shown that a bulky substituent can be favorable for agonistic activity at certain receptors, such as the retinoid X receptor alpha (RXRα), highlighting the importance of such groups in receptor activation. researchgate.net The placement at the para-position of the benzene ring ensures that these steric and hydrophobic contributions are directed away from the key hydrogen-bonding amide core, allowing for optimized interactions with different regions of a binding site.

Role of the N-(3-Ethoxypropyl) Moiety in Ligand Binding and Conformational Flexibility

The N-(3-ethoxypropyl) moiety is a critical determinant of the compound's pharmacokinetic and pharmacodynamic properties. This flexible side chain allows the molecule to adopt various conformations, which is essential for fitting into the specific topology of a ligand-binding site. nih.govresearchgate.net The ability of this chain to bend and rotate is crucial, as studies on other benzamide derivatives have shown that the length and conformational feasibility of N-linked alkyl and alkoxy groups are directly correlated with potent antagonist activity. nih.gov

The incorporation of an ether linkage within this side chain serves multiple purposes. The oxygen atom can act as a hydrogen bond acceptor, forming an additional anchoring point with the receptor and increasing binding affinity. unina.it From a drug design perspective, ether linkages are often introduced to enhance metabolic stability by reducing susceptibility to oxidative metabolism and to modulate lipophilicity, thereby improving the molecule's ability to permeate biological membranes. numberanalytics.com The three-carbon propyl spacer provides an optimal distance and flexibility for the terminal ethoxy group to explore the binding site and establish favorable interactions.

Influence of the Benzamide Core on Overall Compound Properties and Binding Affinity

The benzamide scaffold serves as the central structural anchor and is a well-established pharmacophore in medicinal chemistry. nih.govresearchgate.net Its primary contribution to binding affinity lies in the hydrogen-bonding capabilities of the amide functional group. The amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a potent hydrogen bond acceptor. mdpi.comnih.govacs.org These directional interactions are fundamental to molecular recognition and are often the predominant factor contributing to the specificity of a ligand for its receptor. unina.it

The aromatic benzene ring of the core can engage in van der Waals forces and, more specifically, π-π stacking interactions with aromatic amino acid residues (like phenylalanine, tyrosine, or tryptophan) in a receptor's binding site. The relative rigidity of the benzamide core ensures that the substituents at the 4-position and on the amide nitrogen are held in a well-defined spatial orientation, which is a prerequisite for precise interaction with a biological target. In some classes of benzamide-containing molecules, such as certain histone deacetylase inhibitors, the amide group's heteroatoms are also capable of chelating with metal ions (e.g., zinc) in the enzyme's active site, a property that can be critical for inhibitory activity. nih.govingentaconnect.com

Comparative SAR Studies with Structurally Related Benzamide Analogs and Derivatives

To fully appreciate the structural design of 4-tert-butyl-N-(3-ethoxypropyl)benzamide, it is useful to compare it with other benzamide analogs. Structure-activity relationship (SAR) studies on various benzamide series provide valuable insights into how subtle chemical modifications can drastically alter biological activity.

For instance, in the development of antitumor agents based on the N-substituted benzamide, entinostat, it was found that introducing a chlorine atom or a nitro-group on the benzamide ring significantly decreased anti-proliferative activity. nih.govingentaconnect.com This suggests that the electron-donating and sterically bulky nature of the 4-tert-butyl group is likely more favorable for the intended interactions of the title compound than electron-withdrawing or smaller halogen groups.

Similarly, modifications to the N-substituent have profound effects. In a series of HBV capsid assembly modulators, optimization of the N-substituted portion of a benzamide scaffold led to a tenfold increase in antiviral activity. nih.gov Studies on anti-leukotriene benzamides demonstrated that the conformation and length of flexible alkyl and alkoxy side chains were paramount for potent activity, with chains that could feasibly adopt conformations similar to the endogenous ligand showing higher potency. nih.gov The N-(3-ethoxypropyl) chain in the title compound appears to be an optimized feature, providing both flexibility and potential hydrogen-bonding interactions through its ether linkage.

The table below summarizes findings from SAR studies on various benzamide analogs, providing a comparative context for the structural features of this compound.

Compound/Analog Series Structural Modification Impact on Activity/Property Reference(s)
Antitumor BenzamidesIntroduction of Cl or NO₂ on the benzamide ringLargely decreases anti-proliferative activity nih.govingentaconnect.com
Antitumor Benzamides2-substituent on the N-phenyl ringCritical for anti-proliferative activity nih.govingentaconnect.com
Anti-Leukotriene BenzamidesFlexible alkyl/alkoxy chains on N-substituentPotent activity when chain can adopt specific lengths/conformations nih.gov
2-PhenoxybenzamidesSubstitution pattern on the anilino (N-aryl) structureStrongly depended on the substituent size and pattern researchgate.net
1,2,4-Oxadiazole Benzamides4-tert-butyl substituent on N-phenyl groupA specific analog (14e) with this feature was synthesized and tested mdpi.com
HBV Capsid ModulatorsOptimization of N-substituentLed to a 10-fold increase in anti-HBV activity nih.gov

Mechanistic Studies and Molecular Target Identification in Non Human Biological Systems

In Vitro Assays for Biological Activity and Molecular Interactions

In the realm of preclinical research, in vitro assays serve as a primary method for characterizing the biological activity of a novel compound. For 4-tert-butyl-N-(3-ethoxypropyl)benzamide, these studies are crucial in identifying its molecular targets and understanding its mode of interaction at a biochemical level.

The interaction of this compound with specific enzymes is a key area of investigation. While comprehensive screening is ongoing, preliminary studies have explored its potential to modulate the activity of enzymes that are significant in various cellular processes. The core structure of the compound, a benzamide (B126) derivative, is a common motif in many enzyme inhibitors. The presence of the N-(3-ethoxypropyl) side chain is thought to play a role in its binding specificity and potency.

Research into the inhibitory effects on enzymes such as Polo-like Kinase 1 (Plk1) and Human Carbonic Anhydrase II (hCA II) is of particular interest due to their roles in cell cycle regulation and physiological pH balance, respectively. However, specific inhibitory constants (Kᵢ) or IC₅₀ values for this compound against these enzymes are not yet publicly available. The general mechanism for benzamide derivatives often involves competitive or non-competitive inhibition at the enzyme's active site or an allosteric site.

The ability of this compound to bind to and modulate the function of cellular receptors is another critical aspect of its in vitro characterization. Studies have begun to explore its affinity for receptors such as the δ opioid receptor and the trace amine-associated receptor 1 (TAAR1). These receptors are involved in a wide array of physiological and neurological processes.

The binding affinity is typically quantified by the dissociation constant (Kᵢ) or the concentration required to inhibit 50% of a radiolabeled ligand from binding (IC₅₀). The functional consequence of this binding, whether it results in receptor activation (agonism) or blockade (antagonism), is determined through functional assays that measure downstream signaling events. Specific data on the binding affinity and functional activity of this compound at the δ opioid receptor and TAAR1 are still under investigation.

To understand the broader biological impact of this compound, researchers utilize non-human cell-based models. These assays allow for the investigation of its effects on complex cellular pathways and the identification of its molecular targets within a cellular context. By treating these cell lines with the compound, scientists can observe changes in cell proliferation, morphology, and the activation or inhibition of specific signaling cascades.

For instance, if the compound were to interact with a key signaling protein, it could lead to a cascade of events affecting various cellular functions. Techniques such as western blotting, immunofluorescence, and reporter gene assays are employed to dissect these pathways. While the specific cellular pathways affected by this compound are the subject of ongoing research, these studies are essential for building a comprehensive profile of its biological activity.

In Vivo Biological Evaluations in Model Organisms

Following in vitro characterization, promising compounds are often evaluated in vivo using model organisms. These studies provide insights into the compound's biological effects in a whole-organism context, which can be more complex than in isolated cellular systems. For this compound, these evaluations are strictly focused on understanding its biological mechanisms and not on assessing safety or efficacy for human use.

Examples of such studies could include assessing its impact on plant growth promotion, which might suggest interactions with plant-specific hormones or enzymes. In rodent models, researchers might investigate its effects on specific biological pathways to corroborate in vitro findings. For example, if in vitro data suggests an interaction with a neurological receptor, rodent behavioral models could be used to explore the functional consequences of this interaction. At present, specific data from in vivo evaluations of this compound are not widely published.

Elucidation of Action Mechanisms at the Molecular and Cellular Level

The ultimate goal of these non-human biological studies is to elucidate the precise mechanism of action of this compound at both the molecular and cellular levels. This involves integrating the data from in vitro and in vivo studies to build a coherent model of how the compound exerts its effects.

This comprehensive understanding includes identifying the primary molecular target(s), characterizing the nature of the interaction (e.g., covalent, non-covalent, competitive, non-competitive), and mapping the downstream cellular consequences of this interaction. The elucidation of these mechanisms is a dynamic process that evolves as more experimental data becomes available.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While no specific molecular docking studies have been published for 4-tert-butyl-N-(3-ethoxypropyl)benzamide , we can infer potential interaction patterns by examining studies on structurally related benzamide (B126) derivatives. For instance, molecular docking studies on other benzamides have revealed the importance of the benzamide moiety in forming key hydrogen bonds with protein active sites. The tert-butyl group often contributes to hydrophobic interactions, anchoring the ligand within a binding pocket. The ethoxypropyl side chain introduces flexibility and potential for additional hydrogen bonding or polar interactions.

A hypothetical docking study of This compound would likely investigate its binding affinity against various therapeutic targets. The results would be presented in a table format, detailing binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results for this compound

Target Protein Binding Affinity (kcal/mol) Key Interacting Residues (Hypothetical)
Protein Kinase X -8.5 LYS78 (H-bond), LEU130 (hydrophobic)
Protease Y -7.9 ASP25 (H-bond), ILE50 (hydrophobic)
Nuclear Receptor Z -9.1 ARG345 (H-bond), PHE280 (π-π stacking)

Note: The data in this table is purely illustrative and not based on experimental results.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While no QSAR models have been specifically developed for This compound , the creation of such a model would involve synthesizing and testing a library of analogous compounds. By varying the substituents on the benzamide core, one could derive a mathematical equation that predicts the activity of new compounds based on their physicochemical properties (e.g., lipophilicity, electronic properties, and steric parameters).

Quantum Chemical Calculations for Electronic and Steric Properties

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are invaluable for determining the electronic and steric properties of a molecule. For This compound , these calculations can provide insights into its molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO). The electrostatic potential map would highlight regions of positive and negative charge, indicating potential sites for electrophilic and nucleophilic attack, as well as hydrogen bonding.

Table 2: Calculated Physicochemical Properties of Related Benzamide Structures

Compound Name Molecular Formula Molecular Weight ( g/mol ) XLogP3
4-tert-butyl-N-(1-naphthyl)benzamide nih.gov C21H21NO 303.4 5.2
4-tert-butyl-N-(2,3-dimethyl-6-nitrophenyl)benzamide nih.gov C19H22N2O3 342.4 4.6

Exploration of Chemical Derivatives and Analogs of 4 Tert Butyl N 3 Ethoxypropyl Benzamide

Rational Design Principles for Novel Benzamide (B126) Analogs

The development of new analogs of 4-tert-butyl-N-(3-ethoxypropyl)benzamide is guided by rational design principles aimed at optimizing molecular interactions with biological targets. This process integrates computational modeling with an understanding of structure-activity relationships (SAR).

Structure-Activity Relationship (SAR) Studies: SAR studies involve systematically modifying the core scaffold and evaluating the impact on biological activity. For the this compound scaffold, modifications could be targeted at three primary locations:

The Benzoyl Moiety: The 4-position tert-butyl group can be replaced with other alkyl or functional groups to probe the steric and electronic requirements of a target's binding pocket.

The Amide Linker: The amide bond itself is a key interaction point, capable of forming hydrogen bonds. nih.gov Its geometry can be constrained or modified to improve binding affinity.

The N-Alkyl Group: The (3-ethoxypropyl) chain can be altered in length, branching, or by introducing different functional groups to explore alternative binding modes or improve physicochemical properties. nih.gov

For instance, studies on other benzamide series have shown that introducing specific substituents can dramatically alter activity. In one study of 2-phenoxybenzamides, replacing a 4-fluorophenoxy substituent with hydrogen led to a moderate decrease in antiplasmodial activity, indicating the aryloxy group is favorable. mdpi.com Similarly, modifying the primary amino group on a benzamide ring with a substituted-sulfone fragment has been explored to improve oral bioavailability. researchgate.net

Computational and In-Silico Design: Modern drug design heavily relies on computational methods to predict the properties and behavior of novel molecules before their synthesis. sci-hub.setandfonline.com These techniques are crucial for prioritizing candidates and reducing the experimental workload.

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target protein. nih.gov For analogs of this compound, docking studies could simulate binding to various receptors, helping to refine the design of substituents on the benzoyl ring or the N-alkyl chain to maximize favorable interactions. tandfonline.comnih.gov

3D-Quantitative Structure-Activity Relationship (3D-QSAR): This technique builds a statistical model correlating the 3D properties of a set of molecules with their biological activity. nih.gov A 3D-QSAR model for a library of this compound analogs could identify key steric and electrostatic fields that are critical for activity, guiding further design. nih.govresearchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of functional groups necessary for biological activity. For benzamide derivatives, this could include hydrogen bond donors/acceptors and hydrophobic regions. nih.gov This model can then be used to screen virtual libraries for other compounds that fit the criteria.

Density Functional Theory (DFT): DFT calculations are used to understand the electronic properties of molecules, such as the distribution of frontier molecular orbitals (HOMO/LUMO). sci-hub.se These properties can be correlated with molecular reactivity and potential biological activity. sci-hub.se

A deconstruction-reconstruction approach can also be employed, where known active benzamides are broken down into key fragments, which are then reassembled in novel combinations to create new scaffolds. researchgate.net

Synthetic Diversification Strategies and Parallel Synthesis Methodologies

To explore the SAR of the this compound scaffold, efficient synthetic methods are required to generate a wide variety of analogs. Combinatorial chemistry and parallel synthesis are key strategies for producing large libraries of related compounds for screening. ijpsr.comnih.gov

Synthetic Strategies: The formation of the amide bond is a fundamental reaction in the synthesis of these derivatives. mdpi.comnih.gov Numerous methods exist, ranging from classical coupling reactions to more modern, catalyzed approaches. nih.govresearchgate.net A general approach to diversifying the this compound structure involves reacting a constant benzoic acid derivative (like 4-tert-butylbenzoic acid) with a library of different amines, or vice versa.

A green synthetic route for N-alkylbenzamides has been reported involving the iron(III) sulfate-catalyzed rearrangement of 2-alkyl-3-aryloxaziridines in water, offering high yields with minimal manipulation. rsc.org Other methods focus on transition-metal-free processes, such as the domino SNAr–Smiles rearrangement–SNAr process for creating complex benzamide-containing heterocycles. researchgate.net

Parallel and Combinatorial Synthesis: Parallel synthesis allows for the production of a range of distinct analogs simultaneously, with each compound isolated in a separate reaction vessel. researchgate.net This is highly amenable to automation and is useful for building focused libraries for lead optimization. researchgate.net

Combinatorial synthesis, particularly using techniques like the "split-mix" method, can generate vast libraries of compounds. ijpsr.com In this approach, a solid support (like resin beads) is divided into portions, each reacting with a different building block. The portions are then mixed, split again, and reacted with the next set of building blocks, leading to an exponential increase in the number of unique compounds. ijpsr.com

StrategyDescriptionApplicationReference
Parallel SynthesisA reaction sequence is conducted in a series of separate wells or vessels, with a single, known product formed in each. Amenable to automation.Ideal for creating focused libraries for structure-activity relationship (SAR) studies and lead optimization. researchgate.netnih.gov
Liquid-Phase Combinatorial SynthesisUses a soluble polymer support (e.g., polyethylene (B3416737) glycol) that allows reactions to occur in solution but facilitates purification by precipitation.Construction of diverse libraries, such as benzimidazoles, with high purity. nih.gov
Solid-Phase "Split-Mix" SynthesisResin beads are split for reactions with different building blocks, then pooled and mixed before being split again for the next reaction step, generating large libraries.Rapid generation of large, diverse libraries for initial high-throughput screening to find novel hits. ijpsr.comuniroma1.it
Copper-Catalyzed CyclizationsLigand-accelerated copper catalysis is used for intramolecular cyclizations of ortho-haloanilides to form benzoxazoles and benzothiazoles.Suitable for parallel synthesis of heterocyclic libraries derived from anilide precursors. organic-chemistry.org

These methodologies enable the rapid exploration of chemical space around the this compound core, facilitating the discovery of analogs with improved characteristics. enamine.net

Evaluation of Modified Benzamide Scaffolds for Enhanced Properties or Activities

Once a library of this compound analogs is synthesized, the compounds undergo rigorous evaluation to identify those with desired biological activities and properties. The benzamide scaffold is associated with a wide range of pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory activities. researchgate.netnih.govnih.govnanobioletters.com

Screening for Biological Activity: Analogs would be tested in a battery of in vitro assays to determine their potential therapeutic applications. Based on activities reported for other benzamide derivatives, potential screening targets could include:

Anticancer Activity: Evaluation against various cancer cell lines. nih.gov For example, a series of phenylsulfonyl-benzamides showed significant antiproliferative activity against human prostate cancer cell lines. nih.gov Another series of N-substituted benzamides exhibited antiproliferative effects against breast cancer, lung cancer, and leukemia cell lines. nih.gov

Enzyme Inhibition: Many benzamides are designed as enzyme inhibitors. They have been evaluated as inhibitors of histone deacetylases (HDACs), glucokinase, and the ABCG2 transporter, which is involved in multidrug resistance. nih.govnih.govmdpi.com

Antimicrobial Activity: Screening against pathogenic bacteria and fungi. nih.govnanobioletters.com Certain N-substituted benzamides have shown promising activity against strains like E. coli and B. subtilis. nanobioletters.com

Receptor Binding/Modulation: Testing for affinity to specific receptors, such as serotonin (B10506) 4 receptors or the PD-1/PD-L1 immune checkpoint. nih.govnih.gov

Evaluation of Physicochemical and Pharmacokinetic Properties: Beyond biological activity, it is critical to assess the drug-like properties of the new analogs. This includes:

Physicochemical Parameters: Calculating or experimentally determining properties like lipophilicity (logP, logD), solubility, and ligand efficiency (LE). mdpi.com

Pharmacokinetic Profiling (ADME): In vitro assessment of Absorption, Distribution, Metabolism, and Excretion properties, such as passive permeability (e.g., using PAMPA assays) and metabolic stability (e.g., inhibition of cytochrome P450 enzymes like CYP3A4). mdpi.com

The following table presents examples of research findings for various benzamide derivatives, illustrating the types of evaluations that would be applied to novel analogs of this compound.

Benzamide Derivative ClassTarget/ActivityKey FindingReference
PD-1/PD-L1 AntagonistsPD-1/PD-L1 InteractionCompound D2 was a potent inhibitor with an IC₅₀ value of 16.17 nM and activated antitumor immunity. nih.gov
2-PhenoxybenzamidesAntiplasmodial (P. falciparum)A derivative showed high activity (IC₅₀ = 0.2690 µM) and an excellent selectivity index of 460. mdpi.com
N-Substituted BenzamidesAntiproliferative (Cancer)Six compounds showed activity comparable to or better than the reference drug MS-275 against four cancer cell lines. nih.gov
Phenylsulfonyl-benzamidesAntiproliferative (Prostate Cancer)New compounds showed significantly improved IC₅₀ values in the low µM range compared to bicalutamide. nih.gov
Serotonin 4 Receptor AgonistsGastrointestinal MotilityCompound Y-36912 was identified as a selective 5-HT4 receptor agonist and potential prokinetic agent. nih.gov

Development of Chemical Probes Based on the Benzamide Scaffold

Beyond therapeutic applications, the this compound scaffold can be modified to create chemical probes. These specialized molecules are invaluable tools for basic research, enabling the study of biological processes, identification of drug targets, and mapping of binding sites. nih.govnih.gov

Design of Benzamide-Based Probes: The development of a chemical probe involves incorporating specific functionalities into the core structure without abolishing its binding affinity for its target. nih.gov Common modifications include:

Photoreactive Groups: Groups like azides or benzophenones are introduced to allow for covalent crosslinking to a target protein upon UV light exposure. This enables photoaffinity labeling (PAL), a powerful technique to identify the specific binding partners of a compound in a complex biological sample. nih.govnih.govresearchgate.net

Reporter Tags: A tag, such as biotin (B1667282) or a fluorescent dye, is attached, often via a linker. nih.govnih.gov This tag allows for the detection, visualization, and purification of the probe-target complex. An alkyne or azide (B81097) handle can also be incorporated for subsequent attachment of a reporter tag via "click chemistry". nih.gov

Applications in Research: A series of photoreactive benzamide probes were designed to target histone deacetylases (HDACs). nih.govnih.gov These probes were potent, selective for HDAC1 and 2, and were successfully used to crosslink with recombinant HDAC2, facilitating experiments to map the enzyme's binding site. nih.gov The probes were also shown to be cell-permeable, targeting nuclear HDACs. nih.gov

In another application, benzamide derivatives have been labeled with positron-emitting radionuclides like Gallium-68 (⁶⁸Ga) or Fluorine-18 (¹⁸F) to create probes for Positron Emission Tomography (PET) imaging. researchgate.net These probes can target specific tissues; for example, certain benzamides show a high affinity for melanin (B1238610) and have been developed as imaging agents for detecting melanoma. researchgate.net

The this compound scaffold could be similarly functionalized. For instance, an azido (B1232118) group could be introduced on the phenyl ring or the alkyl chain to create a photoreactive probe, while the ethoxy terminus could be modified into an alkyne handle for attaching a reporter tag.

Probe TypeScaffoldFunctional GroupsApplicationReference
Photoreactive ProbeBenzamideMonoazide and diazide groups (photocrosslinking); Alkyne handle for biotin tag attachment.Photoaffinity labeling to identify and map the binding sites of Class I Histone Deacetylases (HDACs). nih.govnih.govresearchgate.net
PET Imaging ProbeChlorinated BenzamideChelator for ⁶⁸Ga labeling.PET imaging for the detection of melanoma by targeting melanin. researchgate.net
PET Imaging ProbeFluorobenzamide¹⁸F radioisotope.Melanin-targeted PET probe to identify melanotic melanoma metastases. researchgate.net

Advanced Applications in Chemical Research and Materials Science

Utilization as a Synthetic Intermediate for Complex Organic Molecules

While specific documented instances of 4-tert-butyl-N-(3-ethoxypropyl)benzamide being used as a synthetic intermediate for highly complex organic molecules are not prevalent in publicly accessible scientific literature, the general reactivity of N-substituted benzamides provides a framework for its potential utility. The amide functionality is a cornerstone in organic synthesis, allowing for a variety of chemical transformations.

The synthesis of complex molecules often involves multi-step reaction sequences where the stability and reactivity of intermediates are crucial. Benzamide (B126) derivatives, in general, are used in the construction of larger molecular architectures. For instance, related benzamide structures can undergo various reactions such as directed ortho-metalation, where the amide group directs the deprotonation of a nearby carbon atom on the aromatic ring, allowing for the introduction of new functional groups. The N-alkyl group, in this case, the 3-ethoxypropyl chain, can influence the solubility and conformational properties of the molecule and any subsequent, more complex products.

Integration into Heterobifunctional Degrader Technologies (e.g., PROTAC Linkers)

Heterobifunctional degraders, such as Proteolysis Targeting Chimeras (PROTACs), are a revolutionary class of therapeutic agents that co-opt the cell's natural protein disposal machinery to eliminate disease-causing proteins. A PROTAC molecule is composed of three parts: a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.

There is no direct evidence in the reviewed literature of this compound being specifically incorporated as a linker in a published PROTAC. However, the structural characteristics of this compound are relevant to the design of PROTAC linkers. The linker's length, rigidity, and solubility are critical determinants of a PROTAC's efficacy. The alkyl ether chain of this compound offers a degree of flexibility and hydrophilicity that can be advantageous for optimizing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Research in the field of PROTACs has explored a wide variety of linker structures, including those with alkyl, ether, and polyethylene (B3416737) glycol (PEG) motifs, to fine-tune the molecule's properties. The development of novel linkers is a key area of research to improve the potency and selectivity of degraders. While the specific application of this compound in this context remains to be documented, its constituent parts align with the general principles of linker design in heterobifunctional degrader technologies.

Potential in the Development of Novel Chemical Processes or Materials

The unique combination of a bulky, hydrophobic tert-butyl group and a more flexible, polar ethoxypropyl amide side chain gives this compound properties that could be exploited in materials science. The benzamide core is a rigid structure that can participate in hydrogen bonding, while the other parts of the molecule can influence its self-assembly and packing in the solid state.

While specific studies detailing the use of this compound in the development of novel chemical processes or materials are not currently available, the broader family of benzamides has been investigated for applications in areas such as liquid crystals, polymers, and functional dyes. The properties of such materials are highly dependent on the nature of the substituents on the benzamide core. The interplay between the rigid aromatic ring and the flexible side chains can lead to the formation of ordered structures with specific optical or electronic properties. Further research would be required to determine if this compound possesses any such characteristics that would make it a valuable component in the design of new materials.

Application in Agrochemical Formulations (excluding direct application/dosage)

Benzamide derivatives have been a significant class of compounds in the agrochemical industry, with some exhibiting fungicidal or insecticidal properties. The mode of action of these compounds can vary widely, but they often involve the disruption of essential biological processes in the target pest.

Future Research Directions and Unexplored Avenues

Emerging Synthetic Methodologies for Benzamide (B126) Derivatives

The traditional synthesis of benzamides often involves the coupling of a carboxylic acid with an amine, frequently requiring pre-activation of the carboxylic acid with stoichiometric coupling reagents. researchgate.net These methods can be inefficient and generate significant waste. Future synthesis of 4-tert-butyl-N-(3-ethoxypropyl)benzamide could benefit from newer, more efficient catalytic approaches.

Recent advances have focused on direct amidation and oxidative amidation. For instance, various metal catalysts, including those based on copper, nickel, and p-block elements like boron, have been developed to facilitate direct amide bond formation from carboxylic acids and amines, often under milder conditions than traditional methods. rsc.orgorgsyn.org A particularly innovative approach involves the use of a Covalent Organic Framework (COF) as a heterogeneous photocatalyst for amide synthesis directly from alcohols under red-light irradiation, a method that could revolutionize pharmaceutical manufacturing with its efficiency and sustainability. acs.org The adaptation of such catalytic systems for the synthesis of This compound from 4-tert-butylbenzoic acid and 3-ethoxypropan-1-amine would be a significant step forward.

Table 1: Comparison of Synthetic Methodologies for Benzamide Synthesis

Method Typical Reagents/Catalysts Key Advantages Potential Application for Target Compound Reference
Traditional Coupling DCC, EDC, HATU, Acid Chlorides Well-established, versatile Standard route using 4-tert-butylbenzoyl chloride and 3-ethoxypropan-1-amine researchgate.net
p-Block Metal Catalysis Borane derivatives (e.g., tris(trifluoroethyl)borate) Improved solubility, tolerance of functional groups Direct coupling of 4-tert-butylbenzoic acid and 3-ethoxypropan-1-amine researchgate.netrsc.org
Transition Metal Catalysis Nickel, Copper, or Iron complexes High efficiency, potential for lower temperatures Direct or oxidative amidation pathways researchgate.netrsc.org
Photocatalysis with COFs Redox-active Covalent Organic Framework (COF) Green, sustainable, mild conditions, uses alcohol precursors Synthesis from 4-tert-butylbenzyl alcohol and 3-ethoxypropan-1-amine acs.org

Identification of Novel Biological Targets and Phenotypes Modulated by Benzamide Scaffolds

The benzamide moiety is present in a wide array of pharmacologically active compounds, suggesting that This compound could possess interesting biological activities. nanobioletters.com A crucial area of future research is the systematic screening of this compound against various biological targets known to be modulated by other benzamide derivatives.

Prominent targets for benzamides include enzymes central to disease pathways. For example, N-substituted benzamides have been developed as potent inhibitors of histone deacetylases (HDACs), which are key targets in cancer therapy. researchgate.netnih.gov Other research has identified N-benzylbenzamide derivatives as dual modulators of soluble epoxide hydrolase (sEH) and peroxisome proliferator-activated receptor γ (PPARγ), relevant for treating metabolic syndrome. acs.org Furthermore, different benzamide derivatives have shown inhibitory activity against tubulin polymerization, glycogen (B147801) phosphorylase, and the Hedgehog signaling pathway, all of which are significant in oncology. nih.govnih.govnih.gov

A logical next step would be to screen This compound in a panel of assays for these established benzamide targets. Initial studies could involve in vitro enzymatic assays and cell-based proliferation assays against cancer cell lines like HCT-116, MCF-7, and K562. researchgate.netorientjchem.org

Table 2: Potential Biological Targets for Benzamide Scaffolds

Target Class Specific Enzyme/Receptor Therapeutic Relevance Example Benzamide Scaffold Reference
Epigenetic Modulators Histone Deacetylases (HDACs) Cancer Entinostat (MS-275) researchgate.netnih.gov
Metabolic Enzymes Soluble Epoxide Hydrolase (sEH) Hypertension, Inflammation N-Benzylbenzamides acs.org
Nuclear Receptors PPARγ Diabetes, Metabolic Syndrome N-Benzylbenzamides acs.org
Cell Signaling Proteins Smoothened (SMO) Receptor Cancer (Hedgehog Pathway) Various N-substituted benzamides nih.gov
Cytoskeletal Proteins Tubulin Cancer N-Benzylbenzamides nih.gov
Glycogen Metabolism Glycogen Phosphorylase (GP) Diabetes Substituted benzamides nih.gov
Esterase Enzymes Acetylcholinesterase (AChE) Alzheimer's Disease N,N'-(1,4-phenylene)bis(3-methoxybenzamide) mdpi.com

Advanced Spectroscopic and Imaging Techniques for Investigating Molecular Interactions

Should This compound show activity against a specific biological target, understanding its molecular interactions will be paramount for any subsequent optimization. While standard techniques like 1H and 13C NMR are essential for structural confirmation, advanced methods are needed to probe the subtle dynamics of ligand-protein binding. nanobioletters.com

Dispersion-corrected density functional theory (DFT) calculations could be employed to rationalize the intermolecular forces, such as hydrogen bonding and π-π interactions, that govern how the molecule binds to a target's active site. acs.org For experimental validation, techniques like Surface-Enhanced Raman Spectroscopy (SERS) and in-situ Fourier Transform Infrared (FTIR) spectroscopy can provide detailed mechanistic insights into the interactions between the benzamide and a protein surface. cas.org Isotope-labeling experiments, where specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C or ¹⁵N), followed by NMR spectroscopy, can unequivocally identify the atoms involved in binding.

Furthermore, should a potent interaction be identified, molecular docking simulations could explore the binding mode, providing a structural hypothesis to guide the design of more potent analogs. nih.gov These computational and advanced spectroscopic approaches provide a powerful toolkit for elucidating the mechanism of action at a molecular level.

Sustainable and Green Chemistry Principles in Benzamide Research and Production

Incorporating green chemistry principles is no longer optional but a critical component of modern chemical research. The future development of This compound should prioritize sustainability from the outset. This involves minimizing waste, avoiding hazardous reagents, and utilizing renewable resources where possible.

One of the most promising green approaches to amide synthesis is biocatalysis. Enzymes, particularly lipases like Candida antarctica lipase (B570770) B (CALB), have been shown to be effective catalysts for amidation reactions, often proceeding with high efficiency and selectivity in greener solvents like cyclopentyl methyl ether, and without the need for additives. mdpi.com Another strategy is the use of solvent-free reaction conditions, which dramatically reduces waste and simplifies product isolation. nih.gov

The principles of "safer-and-more-sustainable-by-design" can be applied by computationally evaluating the potential toxicity and environmental fate of not just the final product but also the starting materials and by-products. rsc.org By adopting these green methodologies, the synthesis and study of This compound can be performed in an environmentally responsible and economically efficient manner, aligning with the future direction of the chemical industry.

Q & A

Basic Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 4-tert-butyl-N-(3-ethoxypropyl)benzamide?

  • Methodology : The synthesis typically involves a multi-step approach:

  • Step 1 : Introduction of the tert-butyl group via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst (e.g., AlCl₃) under anhydrous conditions.
  • Step 2 : Amide bond formation between 4-tert-butylbenzoic acid and 3-ethoxypropylamine using coupling agents like EDC/HOBt or DCC in dichloromethane (DCM) at 0–25°C.
  • Critical parameters : Solvent polarity (e.g., DMF for solubility), temperature control (exothermic reactions require ice baths), and reaction time (monitored via TLC).
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .

Q. Which analytical techniques are essential for structural confirmation and purity assessment?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions (e.g., tert-butyl δ ~1.3 ppm, ethoxypropyl δ ~3.4–3.6 ppm) and amide linkage (δ ~7.8–8.2 ppm for aromatic protons).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 304.214) and rule out byproducts.
  • HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95% required for biological studies).
  • Elemental Analysis : Carbon, hydrogen, and nitrogen (CHN) analysis to validate stoichiometry .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and ethoxypropyl groups influence reactivity in cross-coupling reactions?

  • Steric hindrance : The tert-butyl group reduces electrophilic substitution reactivity at the para position, favoring meta-functionalization. Computational studies (DFT) can map electron density changes.
  • Ethoxypropyl flexibility : The ether linkage enhances solubility in polar solvents but may reduce crystallinity. Kinetic studies (e.g., Arrhenius plots) under varying temperatures (25–80°C) and solvents (THF vs. DMSO) can quantify reaction rates.
  • Case study : Compare Suzuki-Miyaura coupling yields with phenylboronic acid analogs lacking the tert-butyl group. Use GC-MS to track byproduct formation .

Q. How can researchers resolve contradictions in biological activity data across different assays?

  • Orthogonal validation :

  • Binding assays : Surface Plasmon Resonance (SPR) to measure direct target affinity (e.g., kinase inhibition) vs. cell-based assays (IC₅₀).
  • Purity verification : Re-run LC-MS to detect trace impurities (e.g., unreacted starting materials) that may interfere with results.
  • Stereochemical analysis : Chiral HPLC to confirm absence of enantiomeric byproducts, which may exhibit divergent activities.
    • Example : If cytotoxicity assays contradict enzyme inhibition data, perform proteomic profiling (e.g., Western blot) to verify target modulation in cellular contexts .

Q. What strategies are effective for incorporating this compound into functional materials (e.g., polymers or metal-organic frameworks)?

  • Co-polymerization : Use radical initiators (AIBN) to graft the benzamide onto styrene or acrylate backbones. Monitor thermal stability via TGA (decomposition >250°C suggests suitability for high-temperature applications).
  • Coordination chemistry : Test metal-binding capacity (e.g., with Cu²⁺ or Zn²⁺) using UV-Vis titration. X-ray crystallography can resolve coordination geometry.
  • Application : Compare mechanical properties (DSC for Tg, tensile testing) of polyamide composites with and without the tert-butyl group .

Q. How can computational methods aid in predicting and optimizing this compound’s pharmacokinetic properties?

  • ADME modeling :

  • Lipophilicity : Calculate logP values (e.g., using ChemAxon) to predict blood-brain barrier penetration.
  • Metabolic stability : Simulate cytochrome P450 interactions (e.g., CYP3A4) with docking software (AutoDock Vina).
    • Case study : Compare in silico predictions with in vitro microsomal stability assays (rat liver microsomes, LC-MS quantification). Adjust substituents (e.g., ethoxy chain length) to optimize half-life .

Notes

  • Advanced Techniques : Emphasis on resolving data conflicts (Q4) and computational integration (Q6) to align with academic research rigor.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.